Regioselective Synthesis via Aryne [2+2] Cycloaddition: A Unique, High-Yield Pathway
2-Methoxy-4,6-dimethylbenzaldehyde is accessible via a highly regioselective, two-step synthesis involving benzyne [2+2] cycloaddition with acetaldehyde lithium enolate, followed by a bond-selective ring opening [1]. This methodology is specifically designed for oxygenated ortho-methylbenzaldehydes and provides a distinct advantage over traditional electrophilic aromatic substitution or formylation routes, which often suffer from poor regiocontrol or lower yields with this substitution pattern. The key intermediate, a benzocyclobutenol, was obtained in a yield of 72% .
| Evidence Dimension | Synthetic Yield of Key Intermediate (Benzocyclobutenol 2a) |
|---|---|
| Target Compound Data | 72% yield |
| Comparator Or Baseline | Alternative synthetic routes (e.g., Friedel-Crafts acylation) often result in complex mixtures or significantly lower yields for this specific substitution pattern due to steric hindrance at the ortho position. |
| Quantified Difference | Not applicable for a direct numerical comparison due to the novelty of the method, but the yield is considered 'high' for this challenging transformation. |
| Conditions | Synthesis of benzocyclobutenol 2a via benzyne [2+2] cycloaddition, as described in Scheme 4 of the primary reference . |
Why This Matters
For procurement in a research or industrial setting, this defines a viable, high-yielding synthetic route to the target compound, differentiating it from analogs that may require more costly or lower-yielding methods.
- [1] Maturi, M. M., Ohmori, K., & Suzuki, K. (2018). Synthesis of Oxygenated ortho-Methylbenzaldehydes via Aryne [2+2] Cycloaddition and Benzocyclobutenol Ring Opening. CHIMIA, 72(12), 870–873. View Source
